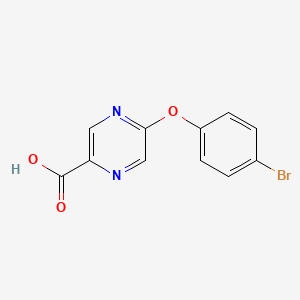

5-(4-Bromophenoxy)pyrazine-2-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows standardized nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's official IUPAC name is this compound, which precisely describes the structural arrangement of functional groups and their positional relationships within the molecular framework.

The molecular formula C11H7BrN2O3 indicates the presence of eleven carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 295.09 grams per mole. The Chemical Abstracts Service registry number 1199215-95-6 provides unique identification for this compound in chemical databases and literature.

The systematic nomenclature reveals several key structural features. The base structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions. The carboxylic acid functionality is attached at the 2-position of the pyrazine ring, while the 4-bromophenoxy substituent occupies the 5-position. This substitution pattern creates a molecule with distinct electronic and steric characteristics.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C11H7BrN2O3 | |

| Molecular Weight | 295.09 g/mol | |

| CAS Registry Number | 1199215-95-6 | |

| MFCD Number | MFCD13248689 |

The Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=CC=C1OC2=NC=C(N=C2)C(=O)O)Br, which provides a linear representation of the molecular structure. The International Chemical Identifier string InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-6-13-9(5-14-10)11(15)16/h1-6H,(H,15,16) offers another standardized method for representing the compound's structure.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits several important structural features that influence its physical and chemical properties. The pyrazine ring system adopts a planar conformation typical of aromatic heterocycles, with bond angles approaching 120 degrees around each carbon and nitrogen atom. This planarity arises from the extensive pi-electron delocalization throughout the six-membered ring.

The carboxylic acid group at the 2-position of the pyrazine ring maintains coplanarity with the heterocyclic system, similar to related pyridine carboxylic acid derivatives where crystallographic studies have shown carboxylic acid groups to be coplanar with aromatic rings at angles of approximately 1.8 degrees. This geometric arrangement maximizes conjugation between the carboxyl group and the pyrazine ring system.

The 4-bromophenoxy substituent introduces additional structural complexity. The phenyl ring of the phenoxy group adopts a planar geometry, but the ether linkage allows for rotational freedom around the carbon-oxygen bond connecting the brominated benzene ring to the pyrazine system. The presence of the bromine substituent at the para-position of the phenyl ring creates a linear arrangement that minimizes steric hindrance while maximizing electronic effects.

Crystallographic analysis of related pyrazine carboxylic acid derivatives reveals characteristic hydrogen bonding patterns. The carboxylic acid functionality can participate in both intermolecular and intramolecular hydrogen bonding interactions. In similar compounds, hydrogen bonding networks involving the carboxyl group and nitrogen atoms of the pyrazine ring create stable crystal lattices with specific packing arrangements.

| Geometric Parameter | Expected Value | Structural Feature |

|---|---|---|

| Pyrazine ring planarity | < 0.1 Å deviation | Aromatic character |

| C-N bond length (pyrazine) | 1.33-1.34 Å | Partial double bond character |

| C-O bond length (ether) | 1.36-1.37 Å | Single bond with partial pi-character |

| C-Br bond length | 1.90-1.91 Å | Standard aromatic C-Br bond |

The three-dimensional structure of this compound can be analyzed using computational conformational analysis, which reveals preferred orientations of the phenoxy substituent relative to the pyrazine ring plane. The rotational barrier around the ether linkage determines the relative orientations of the two aromatic systems and influences the overall molecular shape.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound reflects the complex interplay between multiple aromatic systems and electron-withdrawing substituents. The pyrazine ring system exhibits characteristic electron-deficient properties due to the presence of two nitrogen atoms, which withdraw electron density from the ring through their electronegativity. This electron deficiency contrasts with the electron-rich phenoxy substituent, creating an interesting electronic balance within the molecule.

Resonance stabilization plays a crucial role in determining the electronic properties of this compound. The pyrazine ring participates in extensive pi-electron delocalization, with the nitrogen lone pairs oriented perpendicular to the ring plane and not contributing to the aromatic system. This arrangement preserves the aromatic character while maintaining the basicity of the nitrogen atoms for potential protonation or coordination reactions.

The carboxylic acid group at the 2-position of the pyrazine ring can engage in resonance interactions with the heterocyclic system. The carbonyl group acts as an electron-withdrawing substituent, further depleting electron density from the already electron-deficient pyrazine ring. This electronic effect influences the chemical reactivity and physicochemical properties of the compound.

The 4-bromophenoxy substituent contributes additional electronic complexity. The phenyl ring provides electron density through the ether oxygen, creating a donor-acceptor relationship with the electron-deficient pyrazine system. However, the para-bromine substituent acts as an electron-withdrawing group, reducing the electron-donating capacity of the phenoxy group through inductive and resonance effects.

| Electronic Property | Characteristic | Influence |

|---|---|---|

| Pyrazine ring electron density | Electron-deficient | Reduced nucleophilicity |

| Carboxyl group effect | Electron-withdrawing | Enhanced acidity |

| Phenoxy group contribution | Electron-donating | Partial compensation |

| Bromine substituent effect | Electron-withdrawing | Reduced donor strength |

Frontier molecular orbital analysis reveals important information about the electronic structure. The highest occupied molecular orbital typically exhibits significant density on the phenoxy portion of the molecule, while the lowest unoccupied molecular orbital shows substantial contribution from the pyrazine ring and carboxylic acid group. This orbital distribution suggests that electronic transitions involve charge transfer from the phenoxy donor to the pyrazine-carboxylic acid acceptor system.

The hyperpolarizability of this compound can be estimated based on structural analogs. Related pyrazine carboxylic acid derivatives exhibit first hyperpolarizability values in the range of 1.7 to 2.3 × 10^-30 electrostatic units, indicating potential nonlinear optical properties. The extended conjugation system created by the phenoxy linkage may enhance these nonlinear optical characteristics.

Molecular electrostatic potential mapping provides insight into the charge distribution and reactive sites within the molecule. The carboxylic acid region exhibits positive electrostatic potential due to the acidic hydrogen, while the nitrogen atoms of the pyrazine ring show negative potential, indicating potential sites for electrophilic and nucleophilic interactions, respectively.

Properties

IUPAC Name |

5-(4-bromophenoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-6-13-9(5-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKMMCMZHQDUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(N=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Summary

A patented method describes a four-step synthesis starting from acrylic acid, proceeding through bromination, amination, condensation, and oxidative aromatization to yield the pyrazine carboxylic acid derivative structurally related to 5-(4-bromophenoxy)pyrazine-2-carboxylic acid.

| Step | Reaction Description | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| S1 | Bromination of acrylic acid in dichloromethane | Acrylic acid + Bromine, 20-30°C dropwise addition, then 30-50°C stirring | Intermediate (II) |

| S2 | Reaction of intermediate (II) with ammonia in dehydrated alcohol | Ammonia added dropwise, room temperature, 5-7 h | Intermediate (III) |

| S3 | Condensation of intermediate (III) with methylglyoxal in dehydrated alcohol | Reflux 3-5 h, solvent removal under reduced pressure | Intermediate (IV) |

| S4 | Oxidative aromatization with DDQ in dichloromethane | Reflux 8-15 h, filtration, washing with sodium carbonate solution, acidification to pH 2 | Final pyrazine carboxylic acid product |

Reaction Conditions and Yields

- Bromine to acrylic acid molar ratio: 1.0–1.5:1

- Reaction temperatures carefully controlled to optimize yield and purity

- Purification involves crystallization at low temperature (0°C) and acid-base extraction

- DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) used as oxidant for aromatization step

Notes on Reaction Mechanism

- Bromination introduces bromine selectively on the acrylic acid derivative

- Ammonia reacts to form an amide or related intermediate

- Methylglyoxal condensation forms the pyrazine ring system

- DDQ facilitates dehydrogenation/aromatization to yield the final heterocyclic acid

This method is robust and scalable, with detailed embodiments demonstrating reproducibility and variations in reagent quantities to optimize yield.

Alternative Synthetic Approaches from Literature

Coupling Reactions with Pyrazine-2-carboxylic Acid

Several studies report the synthesis of pyrazine-2-carboxylic acid derivatives by coupling pyrazine-2-carboxylic acid with substituted phenyl or aniline derivatives using coupling reagents such as DCC/DMAP or T3P.

- Example: Reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline yields amide derivatives with good yields (60–85%).

- Suzuki-Miyaura cross-coupling (SMC) reactions are also employed to introduce aryl groups onto pyrazine rings, allowing for the installation of 4-bromophenoxy substituents via boronic acid derivatives.

Piperazine Derivative Syntheses

Some synthetic routes involve preparing pyrazine-2-carboxylic acid derivatives substituted with heterocyclic amines (e.g., piperazines) using T3P as a coupling reagent, followed by further functionalization.

Comparative Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Patent CN106220574A | Acrylic acid, bromine, ammonia, methylglyoxal, DDQ | Bromine, ammonia, methylglyoxal, DDQ, dichloromethane, dehydrated alcohol | 20-50°C, reflux, 5-15 h, acid-base workup | High purity, scalable, detailed stepwise control |

| DCC/DMAP Coupling | Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline | DCC, DMAP | Room temp, 3-6 h | 83% yield for amide derivatives |

| Suzuki-Miyaura Coupling | Pyrazine-2-carboxylic acid derivatives, aryl boronic acids | Pd catalyst, base, dioxane/water | 90°C, 24 h | Moderate to good yields (60-85%) |

| T3P Coupling with Piperazines | Substituted pyrazine-2-carboxylic acids, N-heteroarylpiperazines | T3P, DIPEA, DMF | Room temp, inert atmosphere | Efficient for heterocyclic derivatives |

Research Findings and Analytical Data

- The patent method yields pyrazine carboxylic acid derivatives with high purity confirmed by crystallization and acid-base extraction.

- Spectroscopic techniques (NMR, LC-MS, FT-IR) in related studies confirm the structural integrity of synthesized compounds.

- Suzuki coupling allows for functional group tolerance and structural diversity in derivatives.

- The use of DDQ as an oxidant is critical for successful aromatization in the patented synthesis.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-(4-bromophenoxy)pyrazine-2-carboxylic acid is its potential as an antimicrobial agent. Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit notable activity against various pathogens, including Mycobacterium tuberculosis.

- Case Study: Antimycobacterial Activity

A study synthesized several pyrazine derivatives, including those with a bromophenoxy group, which were evaluated for their antimycobacterial properties. The results demonstrated that certain derivatives had high inhibitory concentrations (MIC) against Mycobacterium tuberculosis, suggesting that modifications to the pyrazine structure can enhance biological activity .

Antioxidant Properties

In addition to antimicrobial effects, compounds derived from pyrazine-2-carboxylic acid have been assessed for their antioxidant capabilities. These properties are crucial for developing drugs aimed at oxidative stress-related diseases.

- Antioxidant Evaluation

In one study, various pyrazine derivatives were screened for antioxidant activity using methods such as ABTS and DPPH assays. Specific compounds showed significant antioxidant potential, indicating their usefulness in formulations targeting oxidative damage .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazine derivatives have also garnered attention. Compounds like this compound may play a role in treating inflammatory conditions due to their ability to inhibit pro-inflammatory pathways.

- Mechanism of Action

The mechanism often involves the modulation of inflammatory cytokines and enzymes. Studies suggest that these compounds can inhibit pathways leading to inflammation, thus providing a basis for their therapeutic use in inflammatory diseases .

Drug Development and Molecular Docking Studies

Molecular docking studies have been instrumental in understanding how this compound interacts with biological targets.

- Binding Affinity Studies

Recent research has utilized molecular docking to predict the binding affinity of this compound with various proteins, including those involved in bacterial resistance mechanisms. These studies reveal that structural modifications can enhance binding efficiency and specificity towards target proteins, paving the way for developing new antibacterial agents .

Synthesis and Structural Modifications

The synthesis of this compound often involves coupling reactions that allow for the introduction of diverse functional groups.

- Synthetic Pathways

Various synthetic strategies have been reported, including the use of coupling reagents like T3P (propyl phosphonic anhydride), which facilitate the formation of complex derivatives with improved pharmacological profiles . The ability to modify the structure while retaining biological activity is crucial for optimizing therapeutic efficacy.

Summary of Biological Activities

The following table summarizes some key biological activities associated with this compound and its derivatives:

| Biological Activity | Potential Applications | Remarks |

|---|---|---|

| Antimicrobial | Treatment of infections | Effective against Mycobacterium tuberculosis |

| Antioxidant | Protection against oxidative stress | Significant activity observed in assays |

| Anti-inflammatory | Management of inflammatory diseases | Modulates pro-inflammatory cytokines |

| Molecular interactions | Drug design and development | High binding affinity predicted in docking studies |

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid depends on its specific application:

Biological Systems: It may act by binding to specific proteins or enzymes, altering their activity. The bromophenoxy group can enhance binding affinity through halogen bonding, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups, which can stabilize reaction intermediates and facilitate various transformations.

Comparison with Similar Compounds

Data Tables

Table 1: Cytostatic Activity of Key Pyrazine Derivatives

Table 2: Structural and Bioavailability Comparison

<sup>a</sup>GI: Gastrointestinal absorption parameter. <sup>b</sup>TPSA: Topological polar surface area.

Biological Activity

5-(4-Bromophenoxy)pyrazine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name: this compound

- Molecular Formula: C11H7BrN2O3

- Molecular Weight: 295.09 g/mol

- CAS Number: 1199215-95-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function.

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties, particularly against multidrug-resistant strains of bacteria.

- Anticancer Properties: Research indicates potential anticancer activity, particularly in lung adenocarcinoma models.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against several pathogens. A study demonstrated its effectiveness against multidrug-resistant Staphylococcus aureus and other Gram-positive bacteria. The compound showed a significant reduction in bacterial viability in vitro, suggesting its potential as a therapeutic agent against resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Anticancer Activity

In vitro studies have assessed the anticancer properties of the compound using A549 human lung adenocarcinoma cells. The results indicated that:

- At a concentration of 100 µM, the compound reduced cell viability significantly.

- Structure-dependent variations in activity were observed, with certain substitutions enhancing anticancer effects.

| Compound Variation | Cell Viability Post-Treatment (%) |

|---|---|

| Parent Compound | 78–86% |

| Compound with 4-bromophenyl | 64% |

| Compound with dimethylamino | 61% |

Case Studies

-

Study on Anticancer Activity:

A study conducted on various derivatives of pyrazine compounds highlighted that modifications at specific positions could enhance anticancer effects. The incorporation of halogenated phenyl groups was found to improve activity against A549 cells significantly. -

Antimicrobial Evaluation:

Another research effort focused on the antimicrobial efficacy of the compound against resistant strains. The study employed standard disk diffusion methods and MIC determinations, confirming the compound's potential as a novel antimicrobial agent.

Q & A

Q. What are the critical parameters for synthesizing 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid with high purity?

- Methodological Answer : Synthesis requires precise control of:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while dichloromethane is optimal for coupling reactions .

- Temperature : Reactions often proceed at reflux (40–80°C) to activate intermediates without decomposition .

- Catalysts : Palladium on carbon (Pd/C) or vanadium complexes improve yields in reduction/oxidation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Table 1 : Optimal Reaction Conditions

| Parameter | Recommended Conditions | References |

|---|---|---|

| Solvent | DMF, dichloromethane | |

| Temperature | 40–80°C (reflux) | |

| Catalyst | Pd/C, vanadium complexes | |

| Reaction Time | 4–24 hours |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ ~12 ppm). Pyrazine ring carbons appear at 145–160 ppm .

- IR Spectroscopy : Confirm O-H (2500–3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Table 2 : Key Spectroscopic Signatures

| Technique | Key Observations | References |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.2–8.5 ppm) | |

| IR | O-H stretch ~3000 cm⁻¹; C=O ~1700 cm⁻¹ | |

| MS | Molecular ion at m/z corresponding to C₁₁H₈BrN₂O₃ |

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Acidic conditions (pH < 3) : Protonation of the pyrazine nitrogen enhances solubility but risks decarboxylation .

- Neutral to basic (pH 7–9) : Deprotonation of the carboxylic acid group increases stability; however, hydrolysis may occur above pH 9 .

- Experimental validation : Use HPLC to monitor degradation products under varying pH (3–9) over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Discrepancies often arise from structural modifications:

- Substituent effects : Bromine increases lipophilicity and membrane penetration, while trifluoromethyl groups enhance electronic effects .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times to ensure comparability .

- Data normalization : Express activity as IC50 relative to controls (e.g., sorafenib) to account for variability .

Table 3 : Cytostatic Activity of Derivatives

| Derivative | Substituents | IC50 (μM) | Cell Line | References |

|---|---|---|---|---|

| 6c | 4-Bromophenyl urea, cyclopentylamide | 0.6–0.9 | HepG2 | |

| 6h | 4-Chloro-3-trifluoromethylphenyl | 0.6–0.9 | HeLa | |

| Sorafenib | Reference compound | >1.0 | A549 |

Q. What computational approaches model interactions between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., amidase) using software like GROMACS .

- Docking studies : Use AutoDock Vina to identify binding pockets in targets like Mycobacterium tuberculosis enzymes .

Q. How do catalytic systems (e.g., vanadium complexes) influence oxidation pathways?

- Methodological Answer : Vanadium catalysts mediate radical generation:

- Mechanism : Vanadium(V) peroxo complexes decompose to produce hydroxyl (HO•) or peroxyl (HOO•) radicals, which abstract hydrogen from substrates .

- Optimization : Vary ligand (e.g., pyrazine-2-carboxylic acid) ratios to control selectivity. For example, 1:2 V:PCA ratios favor HO• generation .

- Validation : Use radical traps (e.g., TEMPO) and EPR spectroscopy to detect intermediates .

Methodological Notes

- Contradiction Analysis : When mechanistic studies (e.g., vs. 19) propose differing pathways, conduct isotopic labeling (²H, ¹⁸O) to trace hydrogen abstraction steps .

- Synthetic Optimization : Employ Response Surface Methodology (RSM) to model interactions between temperature, solvent, and catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.